3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups, linked to a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves cyclization reactions using hydrazines and diketones.
Attachment of the Benzaldehyde Moiety: The pyrazole derivative is then reacted with 4-methoxybenzaldehyde. This step may involve a condensation reaction, often facilitated by catalysts such as acids or bases to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The same aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research often focuses on modifying the structure to enhance these activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The biological activity of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is often attributed to its ability to interact with specific molecular targets. For instance, the pyrazole ring can bind to enzyme active sites, inhibiting their function. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the benzaldehyde moiety.
4-methoxybenzaldehyde: Contains the benzaldehyde group but lacks the pyrazole ring.
3,5-dimethylpyrazole: Similar pyrazole structure without the chlorine substitution.
Uniqueness
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazole ring and the methoxybenzaldehyde moiety allows for diverse chemical modifications and applications.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Biological Activity
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3O, with a molecular weight of approximately 249.7 g/mol. The presence of the pyrazole ring and the methoxy group are significant for its biological interactions.
Biological Activities
1. Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. Research has demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in many cancers .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been extensively documented. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds like this compound could inhibit the growth of various bacterial strains. The structural features contribute to their interaction with microbial enzymes or cell membranes .
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), specific pyrazole derivatives demonstrated significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect that warrants further investigation .
Case Study 2: Anti-inflammatory Evaluation
A study assessed the anti-inflammatory effects of various pyrazole derivatives in animal models of acute inflammation. The results indicated a marked reduction in paw edema and inflammatory mediators, supporting the potential use of these compounds in treating inflammatory diseases .
Research Findings Summary Table
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZWDHGCGQIEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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